molecular formula C11H9BrO2S B13897121 Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate

Cat. No.: B13897121
M. Wt: 285.16 g/mol
InChI Key: WDQPQJQAHHRXJN-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate is a compound belonging to the thiophene family, which is characterized by a five-membered ring containing sulfur. Thiophene derivatives have gained significant attention due to their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate typically involves the bromination of 3-methylbenzo[b]thiophene-2-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The esterification step involves the reaction of the carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production methods for thiophene derivatives often utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, leading to faster and more efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate
  • Ethyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate
  • 2-Bromo-3-methylthiophene

Uniqueness

Methyl 5-bromo-3-methylbenzo[b]thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the ester group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C11H9BrO2S

Molecular Weight

285.16 g/mol

IUPAC Name

methyl 5-bromo-3-methyl-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C11H9BrO2S/c1-6-8-5-7(12)3-4-9(8)15-10(6)11(13)14-2/h3-5H,1-2H3

InChI Key

WDQPQJQAHHRXJN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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